molecular formula C10H5BrClNO B1285048 6-Bromo-4-chloroquinoline-2-carboxaldehyde CAS No. 904369-49-9

6-Bromo-4-chloroquinoline-2-carboxaldehyde

Cat. No. B1285048
CAS RN: 904369-49-9
M. Wt: 270.51 g/mol
InChI Key: VVRRTCLWUQZFFO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline-2-carboxaldehyde is a chemical compound with the empirical formula C10H5BrClNO . It has a molecular weight of 270.51 . This compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloroquinoline-2-carboxaldehyde can be represented by the SMILES string O=CC1=NC2=CC=C (Br)C=C2C (Cl)=C1 . This string represents the connectivity and orientation of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 270.51 . The SMILES string for the compound is O=CC1=NC2=CC=C (Br)C=C2C (Cl)=C1 .

Scientific Research Applications

Pharmaceutical Intermediate

“6-Bromo-4-chloroquinoline-2-carboxaldehyde” is used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of the final pharmaceutical compound. Intermediates are often used in the production of active pharmaceutical ingredients (APIs).

Quinoline Motifs in Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “6-Bromo-4-chloroquinoline-2-carboxaldehyde” could potentially be used in the synthesis of new quinoline-based drugs.

Synthesis of Hydrazono-quinolines

In some advanced chemistry research, “6-Bromo-4-chloroquinoline-2-carboxaldehyde” might be used in the synthesis of hydrazono-quinolines . These compounds could have potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinoline-2-carboxaldehyde is not clear from the available information. It’s often used in proteomics research .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It’s important to handle it with care, using appropriate personal protective equipment. It’s also crucial to follow the safety guidelines provided by the manufacturer or supplier.

properties

IUPAC Name

6-bromo-4-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-6-1-2-10-8(3-6)9(12)4-7(5-14)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRRTCLWUQZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588926
Record name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloroquinoline-2-carboxaldehyde

CAS RN

904369-49-9
Record name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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